molecular formula C7H14O.C5H4O2<br>C12H18O3 B13785180 Furan-2-carbaldehyde;heptanal CAS No. 68411-59-6

Furan-2-carbaldehyde;heptanal

Cat. No.: B13785180
CAS No.: 68411-59-6
M. Wt: 210.27 g/mol
InChI Key: ZBPBSTCWSSOXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-carbaldehyde, also known as furfural, is an organic compound with the formula C(_5)H(_4)O(_2). It is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan. Heptanal, on the other hand, is an aldehyde with the formula C(_7)H(_14)O. Both compounds are significant in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2-carbaldehyde can be synthesized through several methods:

Heptanal can be produced through the oxidation of heptane or by the hydroformylation of hexene.

Industrial Production Methods

Furan-2-carbaldehyde is primarily produced from agricultural byproducts like corncobs, oat, and wheat bran through acid hydrolysis. Heptanal is industrially produced via the hydroformylation of hexene, which involves the addition of a formyl group to hexene in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Furan-2-carbaldehyde can be oxidized to furan-2-carboxylic acid.

    Reduction: It can be reduced to furan-2-methanol.

    Substitution: It undergoes various substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Furan-2-methanol.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Furan-2-carbaldehyde and heptanal have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of furan-2-carbaldehyde involves its reactivity at the aldehyde group. It can form Schiff bases with amines, which are important intermediates in various chemical reactions. The furan ring can also participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Furfural: Similar to furan-2-carbaldehyde but derived from different sources.

    Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group.

    Methoxymethylfurfural: Similar to hydroxymethylfurfural but with a methoxy group.

Uniqueness

Furan-2-carbaldehyde is unique due to its versatility in synthetic chemistry and its availability from renewable resources. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

68411-59-6

Molecular Formula

C7H14O.C5H4O2
C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

furan-2-carbaldehyde;heptanal

InChI

InChI=1S/C7H14O.C5H4O2/c1-2-3-4-5-6-7-8;6-4-5-2-1-3-7-5/h7H,2-6H2,1H3;1-4H

InChI Key

ZBPBSTCWSSOXIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=O.C1=COC(=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.